1,3-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
Description
The compound 1,3-dimethyl-8-(3-methylphenyl)-imidazo[1,2-g]purine-2,4-dione is a tricyclic purine derivative featuring an imidazole ring fused to a purine-dione core. Key structural attributes include:
- Methyl groups at positions 1 and 3 of the purine-dione scaffold.
- A 3-methylphenyl substituent at position 8, contributing to lipophilicity and steric bulk.
- The imidazo[1,2-g]purine ring system, distinct from isomers like imidazo[2,1-f]purine due to the fusion pattern of the imidazole and purine rings .
This compound belongs to a broader class of tricyclic xanthine derivatives, which are explored for their modulatory effects on adenosine and serotonin receptors .
Properties
IUPAC Name |
2,4-dimethyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-5-4-6-11(9-10)20-7-8-21-12-13(17-15(20)21)18(2)16(23)19(3)14(12)22/h4-6,9H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXNMTZIMMHWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Amino-1,3-Dimethylimidazole-5-Carboxamide
The synthesis begins with the alkylation of 4-nitroimidazole (1a ) using methyl iodide in the presence of a base (e.g., potassium carbonate) to yield 1,3-dimethyl-4-nitroimidazole (1b ). Catalytic hydrogenation (10% Pd/C, H₂, 40 psi) reduces the nitro group to an amine, producing 4-amino-1,3-dimethylimidazole (1c ). Subsequent acylation with methyl chlorooxoacetate introduces the carboxamide moiety, forming 1d (Fig. 1).
Reaction Conditions :
Cyclization to Imidazo[1,2-g]Purine-2,4-Dione
The carboxamide intermediate (1d ) undergoes cyclocondensation with triethyl orthoformate in acetic anhydride to form the purine-2,4-dione ring. Ammonia is introduced in a sealed tube at 120°C to facilitate ring closure, yielding the imidazo[1,2-g]purine core (1e ).
Optimization Notes :
Synthetic Route 2: Bischler-Napieralski Cyclization
Synthesis of N-Acylated Imidazole Derivatives
Arylacetonitriles (e.g., 3-methylphenylacetonitrile) are condensed with 1,3-dimethylimidazole-4-carboxylic acid (2a ) using dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting nitrile (2b ) is treated with polyphosphoric acid (PPA) at 150°C to induce Bischler-Napieralski cyclization, forming the imidazo[1,2-g]purine skeleton (2c ).
Critical Parameters :
Oxidation to Purine-2,4-Dione
The cyclized product (2c ) is oxidized with potassium permanganate in acidic medium (H₂SO₄, 0.5 M) to introduce the 2,4-dione functionality. The 3-methylphenyl group remains intact under these conditions.
Late-Stage Functionalization: Introducing the 3-Methylphenyl Group
Suzuki-Miyaura Coupling
For intermediates lacking the 3-methylphenyl moiety, a palladium-catalyzed cross-coupling reaction is employed. Brominated imidazo[1,2-g]purine-2,4-dione (3a ) reacts with 3-methylphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install the aryl group.
Conditions :
Direct Alkylation Strategies
Alternative approaches involve alkylating a preformed imidazo[1,2-g]purine scaffold with 3-methylbenzyl bromide. However, this method suffers from low regioselectivity (<30% yield) due to competing N- vs. O-alkylation.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Opportunities
- Regioselectivity : Competing alkylation at N-7 vs. N-9 positions necessitates protective groups (e.g., SEM or Boc) during intermediate stages.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may degrade acid-sensitive intermediates.
- Catalyst Development : Heterogeneous catalysts (e.g., Bi(OTf)₃) improve Ritter-type cyclizations, reducing reaction times by 30%.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
1,3-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varying Position 8 Substituents
Substituents at position 8 significantly influence receptor affinity and selectivity. Key examples include:
Key Observations :
- Piperazine derivatives (e.g., 6h) prioritize serotonin receptor modulation, whereas benzyl/propyl-substituted analogues (e.g., 73) target adenosine receptors .
Role of Imidazole-Purine Fusion Pattern
The imidazo[1,2-g]purine scaffold differs from imidazo[2,1-f]purine in ring fusion geometry, impacting receptor interactions:
- Imidazo[2,1-f]purine derivatives (e.g., 73) exhibit superior A3 adenosine receptor affinity (Ki < 1 nM) compared to pyrrolo-fused analogues .
- For example, BF00178 (imidazo[1,2-g]purine) lacks reported adenosine receptor activity, implying fusion topology influences target selectivity .
Substituent Effects at Positions 1 and 3
Methyl groups at positions 1 and 3 are conserved in the target compound, but variations in other analogues include:
Serotonin Receptor Modulation
Piperazinylpropyl-substituted imidazo[2,1-f]purine derivatives (e.g., 6a, 6b) reduce immobility time in the FST, mimicking imipramine’s antidepressant effects. Their activity correlates with 5-HT1A receptor affinity (Ki ~5–10 nM) .
Adenosine Receptor Antagonism
Imidazo[2,1-f]purine derivatives (e.g., 73) demonstrate potent A3AR antagonism (Ki = 0.8 nM) with high selectivity over A1, A2A, and A2B subtypes. This profile is promising for oncology and inflammation .
Unexplored Potential of Imidazo[1,2-g]Purines
The target compound and BF00178 (imidazo[1,2-g]purines) lack detailed pharmacological data, highlighting a gap in understanding their receptor interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
